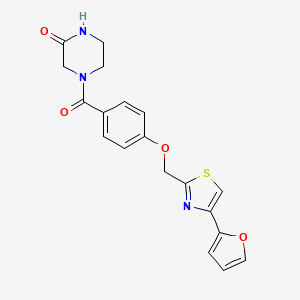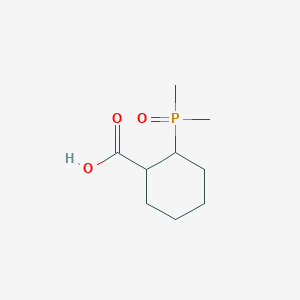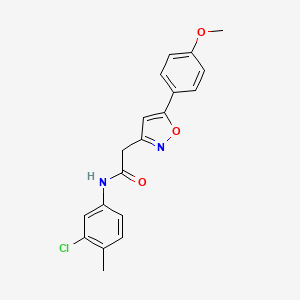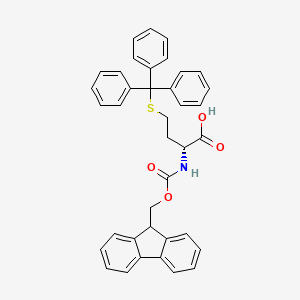![molecular formula C20H16N4O2S2 B2606556 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359458-87-9](/img/structure/B2606556.png)
2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H16N4O2S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-assisted Synthesis of Fused Heterocycles
Microwave-assisted synthesis techniques have facilitated the efficient creation of fused heterocycles incorporating trifluoromethyl groups, demonstrating the chemical versatility and potential pharmacological relevance of these structures. Such methodologies highlight the utility of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives in drug development and materials science due to their complex π-electron delocalization effects, which are essential for biological activity and electronic properties (Shaaban, 2008).
Structural and Electronic Properties
The structural and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, including triazolopyrimidines, have been extensively studied. These compounds exhibit interesting properties due to their complex π-electron delocalization, making them promising substrates for the discovery of novel biologically active heterocycles. Their planar structures, except for the tetrahydrobenzene part, and the aromaticity of the fused heteroaromatic systems, are crucial for their potential applications in medicinal chemistry and materials science (Gajda et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, the dihydropyrimidine-2,4-(1H,3H)-dione functionality has proven to be a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. This research underlines the importance of pyrimidine derivatives in the design of complex molecular architectures, which can have implications for drug delivery systems and the development of nanomaterials (Fonari et al., 2004).
Antimicrobial Activity
Thieno[2,3-d]pyrimidine core units containing 1,2,4-triazoles and thiophenes have shown potent antimicrobial activity. The synthesis of these derivatives and their efficacy against various bacterial and fungal strains underscore the potential of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-diones in developing new antimicrobial agents (Prabhakar et al., 2016).
properties
IUPAC Name |
11-[(4-methylphenyl)methyl]-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-13-4-6-14(7-5-13)11-23-20(26)24-16-8-10-28-17(16)18(25)22(19(24)21-23)12-15-3-2-9-27-15/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZOKEGDKAFVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)N3C4=C(C(=O)N(C3=N2)CC5=CC=CS5)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2606477.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)

![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606490.png)
![7-Chloro-4-[(2-chloroethyl)sulfanyl]quinoline](/img/structure/B2606492.png)
![3-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-1-(2-ethoxyphenyl)urea](/img/structure/B2606493.png)
![5-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2606496.png)